molecular formula C21H22N4O4S B12637101 Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12637101
M. Wt: 426.5 g/mol
InChI Key: PQRLSHMQSIJQCW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, a scaffold known for its role in kinase inhibition, particularly targeting PI3K/mTOR pathways implicated in cancer and proliferative diseases . Key structural features include:

  • Pyrido[3,2-d]pyrimidine core: Provides a planar aromatic system for ATP-binding pocket interaction.
  • 4-Morpholin-4-yl substituent: Enhances solubility and kinase selectivity .
  • 8-Methylsulfanyl group: Modulates lipophilicity and metabolic stability.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H22N4O4S/c1-27-14-6-4-13(5-7-14)19-23-17-16(30-3)12-15(21(26)28-2)22-18(17)20(24-19)25-8-10-29-11-9-25/h4-7,12H,8-11H2,1-3H3

InChI Key

PQRLSHMQSIJQCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)N=C(C=C3SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a suitable methoxyphenyl halide and a base.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction, typically using a methylthiol reagent.

    Attachment of the Morpholinyl Group: The morpholinyl group is incorporated through a nucleophilic substitution reaction, using morpholine and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrido[3,2-d]pyrimidines, including this compound, as effective anticancer agents. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tumor Growth : Research indicates that methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can inhibit cell proliferation in various cancer cell lines. This inhibition is often mediated through interference with critical signaling pathways involved in cell cycle regulation and apoptosis induction .
  • Targeting Specific Pathways : The compound has shown efficacy in targeting pathways associated with cancer progression, such as those involving kinases and transcription factors that regulate tumor growth and survival .

Case Study 1: In Vitro Analysis

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity .

Case Study 2: Animal Models

Animal studies have further validated the anticancer potential of this compound. In xenograft models of human tumors, administration of the compound resulted in reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation within treated tumors .

Toxicity and Safety Profile

While the therapeutic potential is significant, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate that while it exhibits promising anticancer properties, it may also pose risks to aquatic life and potentially affect fertility . Further research into its safety profile will be essential for clinical development.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: It may bind to and modulate the activity of specific receptors, leading to altered cellular responses.

    Anti-inflammatory Pathways: The compound may inhibit the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights structural differences and inferred biological implications based on analogs from literature:

Compound Name / ID Core Structure Key Substituents Biological Activity / Inference Reference
Target Compound Pyrido[3,2-d]pyrimidine 4-Morpholin-4-yl, 8-methylsulfanyl, 2-(4-methoxyphenyl), 6-carboxylate ester Likely PI3K/mTOR inhibition due to morpholine and pyrido core similarity to known inhibitors
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (Patent) Thieno[2,3-d]pyrimidine 4-Morpholin-4-yl, 6-piperazinylmethyl, 2-chloro Anticancer activity; thieno core may reduce solubility compared to pyrido analogs
[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol (CAS 1220114-00-0) Pyrido[3,2-d]pyrimidine 8-Methylthio, 4-morpholin-4-yl, 2-(3-thienyl), 6-hydroxymethyl Hydroxymethyl group at position 6 may improve metabolic stability over ester derivatives
Tetrahydro-pyrido[1,2-c]pyrimidine derivatives (EFMC Symposium) Saturated pyrido[1,2-c]pyrimidine 3-(Piperidin-3-yl)-1H-indole residue Dual activity (e.g., kinase and receptor modulation); saturation alters conformational flexibility

Functional Group Analysis

  • Morpholine vs. Piperazine : Morpholine-containing derivatives (e.g., target compound) exhibit improved kinase selectivity compared to piperazine analogs (e.g., ), as morpholine’s oxygen atom facilitates hydrogen bonding in ATP pockets .
  • Methylsulfanyl vs. Chloro: The 8-methylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability relative to chloro-substituted thieno analogs (), though chloro groups often improve binding affinity .
  • Ester vs. Hydroxymethyl at Position 6 : The carboxylate ester in the target compound could act as a prodrug, whereas hydroxymethyl derivatives (CAS 1220114-00-0) may offer direct intracellular activity .

Biological Activity

Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its cytotoxicity, enzyme inhibition, and overall pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The methoxy and methylsulfanyl groups are particularly significant for modulating its interaction with biological targets.

1. Cytotoxicity and Antiproliferative Effects

Recent studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell Line IC50 (µg/mL) Reference
MCF-7 (breast cancer)4.3 ± 0.11
MDA-MB-2313.7
HT1080 (fibrosarcoma)3
Normal human cells>1000

The compound exhibited significant antiproliferative effects, particularly against breast cancer cell lines MCF-7 and MDA-MB-231, indicating its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. Notably, it demonstrated inhibitory activity against:

  • Acetylcholinesterase (AChE) : Relevant for neurodegenerative diseases.
  • Urease : Associated with the treatment of urinary tract infections.

These enzyme inhibitory activities suggest that the compound could have multifaceted therapeutic applications beyond cancer treatment.

3. Antioxidant Activity

Studies have indicated that pyrimidine derivatives, including this compound, possess antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress-related damage in cells, further supporting its potential therapeutic role in various conditions associated with oxidative stress .

Case Studies

In vivo studies conducted on animal models have shown promising results regarding the anti-inflammatory properties of related compounds bearing similar structural motifs, suggesting that this compound may also exhibit such effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic reactions, such as condensation of substituted pyrimidine precursors with morpholine derivatives. Optimization may include:

  • Temperature control (e.g., maintaining 80–100°C for cyclization steps).
  • Use of anhydrous solvents (e.g., dichloromethane or DMF) to minimize side reactions.
  • Catalytic agents (e.g., palladium for cross-coupling steps) to enhance regioselectivity .
  • Key Data : For analogous compounds, yields of 60–75% are achievable under inert atmospheres with rigorous purification (e.g., column chromatography) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfanyl at C8, morpholine at C4).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ around m/z 500–520).
  • IR Spectroscopy : Peaks for ester carbonyl (~1700 cm⁻¹) and morpholine C-O bonds (~1100 cm⁻¹) .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Gloves, lab coats, and fume hoods for dust/volatile exposure.
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation.
  • Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential sulfanyl group reactivity .

Advanced Research Questions

Q. How can catalytic strategies (e.g., palladium-mediated coupling) improve the efficiency of synthesizing the pyrido[3,2-d]pyrimidine core?

  • Methodology :

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-methoxyphenyl).
  • Ligand Optimization : Use of bulky ligands (e.g., XPhos) to suppress homocoupling side products.
  • Reaction Monitoring : In-situ FTIR or GC-MS to track intermediate formation .
    • Data : For similar pyrimidine derivatives, Pd-catalyzed steps achieve >85% conversion with 1–2 mol% catalyst loading .

Q. What experimental approaches resolve contradictions in spectral data or unexpected reactivity during functionalization?

  • Methodology :

  • Isotopic Labeling : Use deuterated analogs to confirm reaction pathways (e.g., H/D exchange in acidic conditions).
  • Kinetic Studies : Vary reaction parameters (e.g., temperature, solvent polarity) to identify rate-determining steps.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize charge transfer in target interactions.
  • Docking Simulations : Map binding affinities with biological targets (e.g., kinase enzymes) using software like AutoDock Vina.
  • SAR Analysis : Correlate substituent effects (e.g., methoxy vs. methylsulfanyl) with activity trends .

Key Considerations for Experimental Design

  • Reproducibility : Document solvent batch variability (e.g., anhydrous DMF vs. technical grade) to mitigate yield fluctuations.
  • Contradiction Analysis : Use orthogonal techniques (e.g., LC-MS + NMR) to validate unexpected results.
  • Morpholine Reactivity : Monitor N-alkylation side reactions during synthesis by quenching aliquots and analyzing intermediates .

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